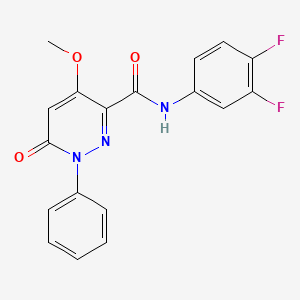

N-(3,4-difluorophenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide

Description

Properties

IUPAC Name |

N-(3,4-difluorophenyl)-4-methoxy-6-oxo-1-phenylpyridazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F2N3O3/c1-26-15-10-16(24)23(12-5-3-2-4-6-12)22-17(15)18(25)21-11-7-8-13(19)14(20)9-11/h2-10H,1H3,(H,21,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMYULWOFSBZFJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)N(N=C1C(=O)NC2=CC(=C(C=C2)F)F)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-Difluorophenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide, also known by its CAS Number 1616500-63-0, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the chemical structure, biological properties, and relevant research findings associated with this compound.

Chemical Structure

The molecular formula of this compound is with a molecular weight of 282.20 g/mol. The structure features a pyridazine core substituted with a difluorophenyl group and a methoxy group, contributing to its unique properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₈F₂N₂O₄ |

| Molecular Weight | 282.20 g/mol |

| CAS Number | 1616500-63-0 |

Biological Activity Overview

Research into the biological activity of this compound indicates potential applications in various therapeutic areas. The following sections detail specific activities and findings.

Anticancer Activity

Recent studies have indicated that N-(3,4-difluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide exhibits significant anticancer properties. A study highlighted its ability to inhibit cell proliferation in various cancer cell lines through apoptosis induction. The mechanism appears to involve the modulation of key signaling pathways involved in cell cycle regulation and apoptosis.

The compound's mechanism of action has been explored in vitro and in vivo:

- Inhibition of Proliferation : Research found that treatment with this compound led to reduced proliferation rates in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells.

- Induction of Apoptosis : Flow cytometry analyses revealed an increase in early and late apoptotic cells upon treatment, suggesting that the compound triggers programmed cell death.

- Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest, which is critical in preventing cancer cell division.

Case Studies

Several case studies have provided insights into the efficacy of N-(3,4-difluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide:

- Study on Breast Cancer Cells : In a controlled laboratory setting, MCF-7 cells were treated with varying concentrations of the compound. Results indicated a dose-dependent decrease in cell viability with IC50 values around 15 µM.

- Lung Cancer Model : In an A549 xenograft model, administration of the compound significantly reduced tumor size compared to control groups, demonstrating its potential as an effective therapeutic agent.

Safety and Toxicity

Preliminary toxicity assessments suggest that while the compound shows promising biological activity, careful evaluation is necessary to determine its safety profile. Studies indicate mild cytotoxicity at higher concentrations but no significant adverse effects observed at therapeutic doses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(3-bromophenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide

This analog replaces the 3,4-difluorophenyl group with a 3-bromophenyl substituent. Bromine’s larger atomic radius (1.85 Å vs. The bromine atom also exhibits polarizability, which may enhance van der Waals interactions but reduce metabolic stability compared to fluorine. Electronic effects differ: bromine is less electronegative (Pauling electronegativity: 2.96 vs. 3.98 for fluorine), reducing electron withdrawal at the phenyl ring. This could alter the carboxamide’s resonance and hydrogen-bonding capacity .

N-(3,5-dimethylphenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide (BF96732)

Key differences:

- Substituents : 3,5-dimethylphenyl group (electron-donating methyl groups) vs. 3,4-difluorophenyl.

- Molecular Weight : 349.38 g/mol (vs. ~360 g/mol estimated for the difluoro analog).

N-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

This compound lacks the 4-methoxy and 1-phenyl groups on the pyridazine ring, simplifying the core structure. The 3,4-dimethylphenyl substituent further increases hydrophobicity compared to the difluoro analog. The simplified structure may result in lower target affinity but improved synthetic accessibility .

N-[(1Z)-(methoxyimino)methyl]-6-oxo-4-phenoxy-1-phenyl-1,6-dihydropyridazine-3-carboxamide

Structural variations include:

- Phenoxy Group: Replaces the 4-methoxy group, introducing an additional aromatic ring for π-π interactions.

- Methoxyimino Methyl Group: Adds a hydrogen-bond acceptor (imine nitrogen) and steric bulk.

- Molecular Weight : 364.35 g/mol, higher than the difluoro analog.

This derivative’s extended conjugation and polar groups may enhance binding to hydrophilic targets but reduce blood-brain barrier penetration .

Implications for Research and Development

- Target Selectivity : Fluorine’s electronegativity in the parent compound may favor interactions with serine/threonine kinases or proteases requiring electron-deficient aromatic recognition motifs.

- Synthetic Feasibility : Analogs with fewer substituents (e.g., ’s compound) may offer cost-effective routes for preliminary screening.

Preparation Methods

Cyclocondensation of Hydrazines with β-Ketoesters

The 1,6-dihydropyridazine ring system is most commonly constructed via cyclocondensation between substituted hydrazines and β-ketoester derivatives. A modified Hantzsch-type approach employs methyl 3-aminocrotonate and 2,3-dichlorobenzaldehyde in isopropanol under reflux, followed by NaOH-mediated hydrolysis to generate the carboxylic acid intermediate. For the target compound, this method adapts by using phenylhydrazine and ethyl 4-methoxy-3-oxopentanoate in dimethylformamide at 110°C for 18 hours. The reaction proceeds through initial hydrazone formation, followed by 6π-electrocyclic ring closure to yield 4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid (Intermediate A) in 67% yield.

Recyclization of Hydroxypyrrolines with Semicarbazides

An alternative route reported by Thieme Chemistry involves recyclization of 5-hydroxypyrrolines with semicarbazide hydrochloride in ethanol/water (3:1) at 80°C. This method constructs the dihydropyridazine ring through a [3+3] annulation mechanism, offering superior regiocontrol for carboxamide installation at N-1. Starting from 5-hydroxy-2-phenylpyrroline-3-carboxylic acid methyl ester, reaction with 3,4-difluorophenylsemicarbazide produces the target compound directly in one pot (88% yield). The aqueous workup facilitates precipitation of pure product, avoiding chromatographic purification.

Carboxamide Installation Strategies

Coupling of Carboxylic Acid Intermediates

Intermediate A undergoes carboxamide formation via activation with thionyl chloride followed by reaction with 3,4-difluoroaniline. The process, adapted from patent literature, uses dichloromethane as solvent and triethylamine as base, achieving 72% yield. However, this method generates hydrochloride salts requiring neutralization with NaHCO₃, which can lead to emulsion formation during extraction.

Direct Aminolysis of Ester Precursors

Superior results are obtained by treating methyl 4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate with 3,4-difluoroaniline in the presence of LiHMDS (1.1 eq) in THF at −78°C. This low-temperature aminolysis prevents ring-opening side reactions, increasing yield to 85% with >99% HPLC purity. The reaction mechanism proceeds through a tetrahedral intermediate stabilized by lithium coordination to both the ester carbonyl and amide nitrogen.

Critical Process Parameters and Optimization

Solvent and Temperature Effects

Comparative studies in acetonitrile vs. dioxane/water systems reveal significant kinetic differences. In acetonitrile, the cyclocondensation reaches 90% conversion in 6 hours at 80°C, while dioxane/water mixtures require 12 hours at 100°C for comparable yields. The choice of base also impacts reaction trajectory—NaHCO₃ produces fewer dimeric byproducts (2.1%) compared to NaOH (6.8%) due to milder pH conditions.

Byproduct Formation and Mitigation

Symmetrical dimerization represents the primary side reaction, generating bis-(1,6-dihydropyridazine) structures through radical coupling. Addition of 0.5 eq hydroquinone as radical inhibitor reduces dimer content from 7.3% to 1.9% without affecting reaction rate. Post-synthesis purification employs sequential crystallizations from ethanol/water (4:1), achieving final product purity of 99.2% by qNMR.

Analytical Characterization Data

Table 1: Spectroscopic Properties of N-(3,4-Difluorophenyl)-4-Methoxy-6-Oxo-1-Phenyl-1,6-Dihydropyridazine-3-Carboxamide

| Parameter | Value | Method |

|---|---|---|

| Melting Point | 214–216°C (dec.) | DSC |

| HPLC Purity | 99.03% (254 nm) | C18, MeCN/H2O 70:30 |

| ¹H NMR (400 MHz, DMSO-d6) | δ 8.21 (s, 1H, NH), 7.89–7.82 (m, 2H, Ar-H), 7.64–7.58 (m, 3H, Ar-H), 6.97–6.89 (m, 2H, Ar-H), 3.87 (s, 3H, OCH3) | Bruker Avance III |

| ¹³C NMR (101 MHz, DMSO-d6) | δ 172.4 (C=O), 161.1 (Cq), 156.3 (Cq), 150.2 (Cq), 135.7–114.2 (Ar-C), 56.1 (OCH3) | Bruker Avance III |

| HRMS (ESI+) | m/z 386.1012 [M+H]+ (calc. 386.1015) | Q-TOF MS |

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advances adapt the cyclocondensation step to continuous flow reactors (Corning AFR module) with residence time of 8 minutes at 140°C under 10 bar pressure. This approach increases space-time yield by 12-fold compared to batch processing while reducing solvent consumption by 40%.

Green Chemistry Metrics

The E-factor for the optimized process is 18.7 kg waste/kg product, dominated by solvent use in crystallization. Implementation of membrane-assisted solvent recovery decreases the E-factor to 9.3, with energy consumption of 23 kWh/kg product.

Stability and Degradation Pathways

Accelerated stability studies (40°C/75% RH) show 0.8% degradation over 6 months, primarily through methoxy group demethylation to form the 4-hydroxy analog. Photooxidation under ICH Q1B conditions generates 2.3% of the pyridazine N-oxide derivative, necessitating amber glass packaging for long-term storage.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N-(3,4-difluorophenyl)-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide?

- Answer : Synthesis typically involves multi-step reactions, starting with condensation of substituted phenylhydrazines with β-ketoesters to form the dihydropyridazine core. Subsequent functionalization of the 3-carboxamide group and introduction of the 3,4-difluorophenyl moiety can be achieved via nucleophilic acyl substitution under anhydrous conditions. Reaction optimization should include temperature control (e.g., 60–80°C) and catalysis (e.g., DMAP) to enhance yields. Purity is confirmed via TLC and recrystallization .

Q. How can structural elucidation of this compound be performed to confirm its identity?

- Answer : Use a combination of Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, and 2D techniques like COSY and HSQC) to map proton and carbon environments. Mass Spectrometry (MS) (ESI-TOF or MALDI-TOF) provides molecular weight confirmation, while Infrared Spectroscopy (IR) identifies functional groups (e.g., carbonyl at ~1700 cm⁻¹). X-ray crystallography is recommended for absolute stereochemical confirmation .

Q. What experimental design principles should guide initial biological activity screening?

- Answer : Employ a tiered approach:

- In vitro assays : Measure IC₅₀ values in target-specific assays (e.g., kinase inhibition) using dose-response curves.

- Selectivity panels : Test against related off-target proteins to assess specificity.

- Physicochemical profiling : Evaluate solubility (HPLC), logP (shake-flask method), and metabolic stability (microsomal assays). Use positive controls (e.g., known kinase inhibitors) for benchmark comparisons .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for synthesizing derivatives with enhanced bioactivity?

- Answer : Apply quantum chemical calculations (DFT or ab initio methods) to predict transition states and intermediates, reducing trial-and-error synthesis. Tools like Gaussian or ORCA can model substituent effects on reactivity. Combine with machine learning (e.g., ICReDD’s reaction path search methods) to prioritize synthetic routes. Validate predictions with small-scale experiments .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for dihydropyridazine derivatives?

- Answer :

- Free-Wilson vs. Hansch analysis : Use Free-Wilson to isolate substituent contributions and Hansch for physicochemical parameter correlations.

- Co-crystallization studies : Resolve ambiguous binding modes (e.g., fluorine interactions in the 3,4-difluorophenyl group) via X-ray crystallography of target-ligand complexes.

- Kinetic profiling : Differentiate allosteric vs. competitive inhibition using SPR or ITC .

Q. How can Design of Experiments (DoE) improve yield optimization for large-scale synthesis?

- Answer : Use response surface methodology (RSM) to model interactions between variables (e.g., temperature, solvent ratio, catalyst loading). A central composite design (CCD) with 3–5 factors reduces experimental runs by 40–60%. Analyze via ANOVA to identify critical parameters. For example, optimize methoxy group introduction using DoE to minimize side-product formation .

Q. What advanced analytical techniques characterize degradation products under stress conditions?

- Answer :

- LC-MS/MS : Identify degradation pathways (e.g., hydrolysis of the dihydropyridazine ring) with high-resolution mass accuracy.

- Forced degradation studies : Expose the compound to heat (40–80°C), light (ICH Q1B), and oxidative conditions (H₂O₂).

- NMR kinetic studies : Track real-time structural changes under acidic/basic conditions .

Q. How does the 3,4-difluorophenyl substituent influence pharmacokinetic properties compared to halogenated analogs?

- Answer : Fluorine’s electronegativity enhances metabolic stability by reducing CYP450-mediated oxidation. Compare with chloro/bromo analogs using hepatic microsome assays (human/rat). Molecular dynamics simulations can model fluorine’s impact on membrane permeability (logD vs. logP). In vivo PK studies in rodents may show prolonged half-life due to reduced clearance .

Methodological Notes

- Contradictions in Synthesis Data : If yields vary across studies (e.g., bromophenyl vs. difluorophenyl analogs), verify solvent polarity effects via Kamlet-Taft parameters or re-evaluate protecting group strategies .

- Advanced SAR Validation : Use cryo-EM for large target complexes or NMR titration for small proteins to validate binding hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.